

Propoxur-d3: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Propoxur-d3**. This deuterated analog of the carbamate insecticide Propoxur serves as an invaluable internal standard for its quantification in various matrices. This document details its physicochemical characteristics, and outlines relevant experimental protocols and analytical methodologies.

Chemical Structure and Properties

Propoxur-d3 is a stable isotope-labeled version of Propoxur, with three deuterium atoms replacing three hydrogen atoms on the N-methyl group. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based analytical methods, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.

Table 1: Chemical and Physical Properties of **Propoxur-d3** and Propoxur



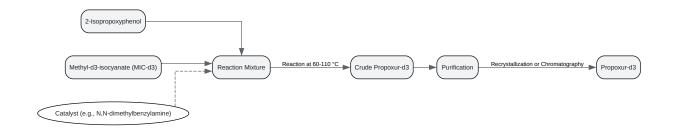
Property	Propoxur-d3	Propoxur
Chemical Name	2-(1-methylethoxy)-phenol 1- (N-methyl-d3-carbamate)[1]	2-(1-methylethoxy)phenyl methylcarbamate
Synonyms	Propoxur-d3 (N-methyl-d3)	Baygon, Unden, Aprocarb
CAS Number	1219798-56-7[1]	114-26-1[2]
Molecular Formula	C11H12D3NO3[1]	C11H15NO3[2]
Molecular Weight	212.26 g/mol [3]	209.24 g/mol [2]
Physical State	Solid[3]	White to tan crystalline powder[2][4]
Melting Point	Not explicitly available	86-92 °C[4]
Boiling Point	Not explicitly available	Decomposes[4]
Solubility	Sparingly soluble in DMSO, slightly soluble in Methanol[1] [5]	0.2% in water (20°C)[4]
Purity	≥99% deuterated forms (d ₁ -d ₃) [1]	-

Experimental ProtocolsSynthesis of Propoxur-d3

While a specific, detailed synthesis protocol for **Propoxur-d3** is not readily available in the searched literature, a plausible synthetic route can be derived from the known synthesis of Propoxur. The key step is the introduction of the deuterated N-methyl group.

Proposed Synthesis Workflow:





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Caption: Proposed synthesis workflow for Propoxur-d3.

Methodology:

- Reaction Setup: In a glass reactor equipped with a stirrer, condenser, and dropping funnel, add 2-isopropoxyphenol and a suitable catalyst (e.g., N,N-dimethylbenzylamine) in a molar ratio of approximately 1:0.001-0.05.[6]
- Addition of Deuterated Reagent: While stirring and cooling the mixture, slowly add methyld3-isocyanate (MIC-d3). The molar ratio of 2-isopropoxyphenol to MIC-d3 should be approximately 1:1 to 1:1.2.[6]
- Reaction: After the addition is complete, heat the reaction mixture to a temperature between 60 and 110 °C for 0.5 to 3 hours.[6]
- Work-up: After the reaction is complete, the crude **Propoxur-d3** can be isolated.
- Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography to yield pure Propoxur-d3.

Purification of Propoxur

A general method for the purification of Propoxur, which can be adapted for **Propoxur-d3**, involves melt crystallization.



Methodology:

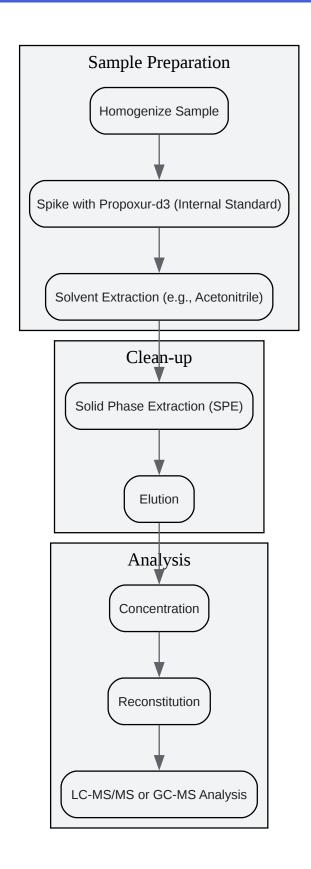
- Dissolution: Mix the crude Propoxur solid with an inert solvent (e.g., petroleum ether or dichloroethane) at a mass ratio of 2-4% of the solid's mass. Heat the mixture until the solid is completely melted.
- Crystallization: Slowly cool the mixture to the melt crystallization temperature of Propoxur (around 85-90 °C) at a rate of approximately 0.1 °C/min.
- Isolation: Allow the mixture to stand at this temperature for 1-3 hours until crystallization is complete. Remove the liquid phase to obtain the purified Propoxur crystals.

Quantification of Propoxur using Propoxur-d3 as an Internal Standard

Propoxur-d3 is primarily used as an internal standard for the accurate quantification of Propoxur in various samples by GC-MS or LC-MS/MS.[1][7]

Sample Preparation and Extraction Workflow:





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Caption: General workflow for sample analysis using an internal standard.



LC-MS/MS Methodology:

- Chromatographic Separation:
 - Column: A C18 reversed-phase column is commonly used.
 - Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate, is employed for optimal separation.
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally suitable for Propoxur and Propoxur-d3.
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both Propoxur and Propoxur-d3. For example, for Propoxur, a potential transition could be m/z 210 -> 111. The corresponding transition for Propoxur-d3 would be m/z 213 -> 114.
 - Quantification: The concentration of Propoxur in the sample is determined by comparing
 the peak area ratio of the analyte to the internal standard (Propoxur-d3) against a
 calibration curve prepared with known concentrations of Propoxur and a fixed
 concentration of Propoxur-d3.

Spectroscopic Data

While specific spectra for **Propoxur-d3** are not readily available in the searched literature, the data for unlabeled Propoxur can be used as a reference. The deuterium labeling will cause predictable shifts in the mass spectrum and subtle changes in the NMR spectrum.

Table 2: Spectroscopic Data for Propoxur



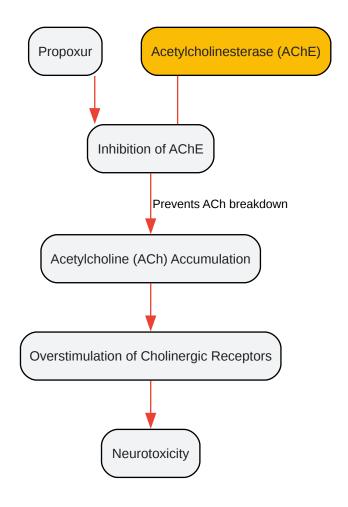
Technique	Key Observations for Propoxur	Expected Observations for Propoxur-d3
Mass Spectrometry (EI)	Molecular Ion (M+): m/z 209. Key fragments at m/z 152, 110, 111, 93, 81, 57.[2]	Molecular Ion (M+): m/z 212. Key fragments will be shifted by +3 amu if they contain the N-methyl-d3 group. For example, the fragment corresponding to the loss of the isopropoxy group would be expected at m/z 155.
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): ~1.3 (d, 6H, - CH(CH ₃) ₂), ~2.9 (d, 3H, - NHCH ₃), ~4.6 (sept, 1H, - CH(CH ₃) ₂), ~5.0 (br s, 1H, - NH), ~6.9-7.2 (m, 4H, Ar-H).[2]	The doublet at ~2.9 ppm for the N-methyl protons will be absent. The broad singlet for the -NH proton may show a different coupling pattern or be a sharper singlet. Other signals should remain largely unchanged.
¹³ C NMR (CDCl ₃ , 100.40 MHz)	δ (ppm): Signals corresponding to the aromatic carbons, the isopropoxy group, the carbamate carbonyl, and the N-methyl carbon.	The signal for the N-methyl carbon will be a triplet due to coupling with deuterium and will be shifted slightly upfield. Other signals should be very similar to those of Propoxur.

Signaling Pathways and Logical Relationships

Propoxur, the parent compound of **Propoxur-d3**, is known to be a cholinesterase inhibitor.[4] Its mechanism of action involves the inhibition of the enzyme acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft. This disrupts normal nerve impulse transmission.

Acetylcholinesterase Inhibition Pathway:





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Caption: Simplified pathway of Propoxur-induced neurotoxicity.

Conclusion

Propoxur-d3 is an essential analytical tool for researchers and scientists in fields such as environmental monitoring, food safety, and toxicology. Its use as an internal standard ensures the accuracy and reliability of quantitative methods for the detection of Propoxur. This guide provides a foundational understanding of its properties and applications, and while a detailed synthesis protocol is not publicly available, the proposed workflow offers a scientifically sound approach for its preparation. The provided analytical methodologies and spectroscopic information will aid in the effective utilization of this important isotopically labeled compound.



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